molecular formula C22H13BrFNO3 B2710439 4-bromo-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923234-74-6

4-bromo-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2710439
CAS No.: 923234-74-6
M. Wt: 438.252
InChI Key: ZRUOEOGEYVDSAL-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions, such as temperature, solvent, and reaction time, are optimized based on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form

Scientific Research Applications

4-bromo-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide is unique due to its combination of a bromine atom, a fluorophenyl group, and a chromenyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-bromo-N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrFNO3/c23-14-7-5-13(6-8-14)22(27)25-15-9-10-20-17(11-15)19(26)12-21(28-20)16-3-1-2-4-18(16)24/h1-12H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUOEOGEYVDSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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